molecular formula C8H5F2NO4 B3307221 2-(3,5-Difluoro-4-nitrophenyl)acetic acid CAS No. 932373-91-6

2-(3,5-Difluoro-4-nitrophenyl)acetic acid

Cat. No. B3307221
M. Wt: 217.13 g/mol
InChI Key: XGLFBUVWWKDQKP-UHFFFAOYSA-N
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Description

“2-(3,5-Difluoro-4-nitrophenyl)acetic acid” is a chemical compound with the molecular formula C8H5F2NO4 . It has a molecular weight of 217.13 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(3,5-Difluoro-4-nitrophenyl)acetic acid” is 1S/C8H5F2NO4/c9-5-1-4 (2-8 (12)13)7 (11 (14)15)3-6 (5)10/h1,3H,2H2, (H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(3,5-Difluoro-4-nitrophenyl)acetic acid” is a solid at room temperature . It should be stored in a dry environment . The compound has a molecular weight of 217.13 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of 2-(2,5-Diamino Phenyl)ethanol : Zhao De-feng (2007) described a synthesis process starting from 3-fluorophenyl acetic acid, leading to the production of 2-(5-amino-2-nitrophenyl) ethanol and finally 2-(2,5-diamino phenyl)ethanol (Zhao De-feng, 2007).

Protecting Groups in Organic Synthesis

  • Use of (2-Nitrophenyl)acetyl as a Protecting Group : Daragics and Fügedi (2010) reported the utility of the (2-nitrophenyl)acetyl (NPAc) group for protecting hydroxyl functions in organic synthesis (Katalin Daragics, P. Fügedi, 2010).

Electrochemical Behavior

Hydrogen Bonding and Deprotonation Equilibria

  • Detailing Hydrogen Bonding and Deprotonation Equilibria : Pérez-Casas and Yatsimirsky (2008) detailed the hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives, including compounds related to 2-(3,5-Difluoro-4-nitrophenyl)acetic acid (Carol Pérez-Casas, A. K. Yatsimirsky, 2008).

Nitration Reactions

  • Nitration of Phenyl-Substituted Heterocyclic Compounds : Lynch and Hung (1964) explored the nitration reactions of phenyl-substituted heterocyclic compounds, which are related to the study of 2-(3,5-Difluoro-4-nitrophenyl)acetic acid (B. Lynch, Y. Hung, 1964).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

2-(3,5-difluoro-4-nitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-5-1-4(3-7(12)13)2-6(10)8(5)11(14)15/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLFBUVWWKDQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluoro-4-nitrophenyl)acetic acid

Synthesis routes and methods I

Procedure details

1,1-dimethylethyl (3,5-difluoro-4-nitrophenyl)acetate (150 g) and 4M HCl in 1,4-dioxane (1150 ml) was stirred for 18 h at about 25° C. Nitrogen was bubbled through the mixture to remove excess HCl over 7 hours, then the mixture was concentrated. Toluene (300 ml) was distilled off then the residue was stirred with hexane (300 ml) for 10 minutes. The hexane was decanted off, and the residue stirred with hexane (150 ml) for 10 minutes, then the hexane was decanted off. The residue was stirred with toluene (450 ml) for 2 hours at around 25° C. The solid was filtered and washed with 1:1 toluene/hexane (300 ml), then dried under vacuum to give the title compound as a brown fine powder (41.5 g).
Name
1,1-dimethylethyl (3,5-difluoro-4-nitrophenyl)acetate
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (150 mL) was added dropwise over 20 minutes to a cold (0° C.) solution of tert-butyl (3,5-difluoro-4-nitrophenyl)acetate (83.33 g, 305 mmol) in DCM (300 mL). On completion of the addition, the reaction mixture was allowed to warm to room temperature and stirred for 3 hours. The reaction mixture was concentrated under reduced pressure to leave a sticky brown solid. Trituration with heptanes afforded the title compound as a yellow solid (53.29 g, 67% yield over two steps).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
tert-butyl (3,5-difluoro-4-nitrophenyl)acetate
Quantity
83.33 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl (3,5-difluoro-4-nitrophenyl)acetate (4.34 g, 15.88 mmol) in DCM (10 ml), at 0° C., was added TFA (10 ml). The reaction was warmed to room temperature and stirred for 1.5 hours. The reaction was concentrated in vacuo, slurried in heptane (10 ml), filtered and dried to provide the title compound as an orange solid (2.95 g, 86% yield).
Name
tert-butyl (3,5-difluoro-4-nitrophenyl)acetate
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-Difluoro-4-nitrophenyl)acetic acid
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2-(3,5-Difluoro-4-nitrophenyl)acetic acid
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2-(3,5-Difluoro-4-nitrophenyl)acetic acid

Citations

For This Compound
1
Citations
MST Bantle, I Korreferent, HA Wagenknecht…
Number of citations: 0

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